molecular formula C12H6ClF3O3 B1580722 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid CAS No. 302911-88-2

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid

Cat. No. B1580722
M. Wt: 290.62 g/mol
InChI Key: SSIFVNBQAZVYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a chemical compound with the empirical formula C12H6ClF3O3 . It is a fluorinated building block . The compound is related to 2-Chloro-5-(trifluoromethyl)phenyl isocyanate and 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2-Chloro-5-(trifluoromethyl)phenyl isocyanate can be synthesized from Triphosgene and 3-Amino-4-chlorobenzotrifluoride . Another related compound, 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural, can be synthesized from 4-(Trifluoromethyl)phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid can be represented by the SMILES string OC(=O)c1ccc(o1)-c2cc(ccc2Cl)C(F)(F)F . The InChI key for this compound is SSIFVNBQAZVYCS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a white crystalline powder . It has a melting point of 215-219 °C (dec.) (lit.) . The compound has a molecular weight of 290.62 .

Scientific Research Applications

Trifluoromethylpyridines and their derivatives have been used extensively in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

As for “5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid”, it is listed as a fluorinated building block , but specific applications or experimental procedures were not found in the search results.

  • Agrochemical and Pharmaceutical Industries : Trifluoromethylpyridines and their derivatives are used extensively in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

  • Organic Transformations : Trifluoromethylpyridines are used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

  • Pesticide Exposure Investigation : 2-Chloro-5-(trifluoromethyl)benzoic acid, a similar compound, is used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .

  • Agrochemical and Pharmaceutical Industries : Trifluoromethylpyridines and their derivatives are used extensively in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

  • Organic Transformations : Trifluoromethylpyridines are used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

  • Pesticide Exposure Investigation : 2-Chloro-5-(trifluoromethyl)benzoic acid, a similar compound, is used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .

Safety And Hazards

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O3/c13-8-2-1-6(12(14,15)16)5-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIFVNBQAZVYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350259
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid

CAS RN

302911-88-2
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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